(R)-2-(Boc-amino)-4-bromobutyric acid methyl ester
Overview
Description
Methyl ®-4-bromo-2-((tert-butoxycarbonyl)amino)butanoate is a chemical compound that belongs to the class of organic compounds known as amino acid derivatives. This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester group. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-bromo-2-((tert-butoxycarbonyl)amino)butanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the tert-butoxycarbonyl (Boc) group.
Bromination: The bromine atom is introduced through a bromination reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of Methyl ®-4-bromo-2-((tert-butoxycarbonyl)amino)butanoate follows similar synthetic routes but is optimized for large-scale production. Flow microreactor systems are often employed to enhance efficiency, versatility, and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl ®-4-bromo-2-((tert-butoxycarbonyl)amino)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Deprotection Reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Di-tert-butyl dicarbonate: Used for Boc protection.
Methanol and strong acid catalysts: Used for esterification.
Major Products Formed
Substituted Derivatives: Formed through substitution reactions.
Reduced Derivatives: Formed through reduction reactions.
Deprotected Amino Acids: Formed through deprotection reactions.
Scientific Research Applications
Methyl ®-4-bromo-2-((tert-butoxycarbonyl)amino)butanoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Employed in the development of new drugs and therapeutic agents.
Biological Studies: Used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of Methyl ®-4-bromo-2-((tert-butoxycarbonyl)amino)butanoate involves its interaction with specific molecular targets. The Boc protecting group provides stability during chemical reactions, while the bromine atom allows for selective substitution reactions . The ester group facilitates the compound’s incorporation into larger molecular structures .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- tert-Butyloxycarbonyl protecting group derivatives
Uniqueness
Methyl ®-4-bromo-2-((tert-butoxycarbonyl)amino)butanoate is unique due to its combination of a bromine atom, a Boc protecting group, and a methyl ester group. This combination allows for versatile chemical reactions and applications in various fields of research .
Properties
IUPAC Name |
methyl (2R)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWPBNACYMMIKZ-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCBr)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCBr)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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